molecular formula C17H19NO2 B15213727 1,3-Butanedione, 1-(2-cyclopentyl-1H-indol-3-yl)- CAS No. 62367-71-9

1,3-Butanedione, 1-(2-cyclopentyl-1H-indol-3-yl)-

Cat. No.: B15213727
CAS No.: 62367-71-9
M. Wt: 269.34 g/mol
InChI Key: VWXZPEOXFQZAQR-UHFFFAOYSA-N
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Description

1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the indole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazines with ketones under acidic conditions. For this specific compound, the reaction would involve cyclopentyl hydrazine and a suitable diketone precursor .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a one-pot, multi-component reaction to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .

Properties

CAS No.

62367-71-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(2-cyclopentyl-1H-indol-3-yl)butane-1,3-dione

InChI

InChI=1S/C17H19NO2/c1-11(19)10-15(20)16-13-8-4-5-9-14(13)18-17(16)12-6-2-3-7-12/h4-5,8-9,12,18H,2-3,6-7,10H2,1H3

InChI Key

VWXZPEOXFQZAQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3CCCC3

Origin of Product

United States

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